molecular formula C26H39BO B1281454 NB-Enantrane CAS No. 81971-15-5

NB-Enantrane

Cat. No.: B1281454
CAS No.: 81971-15-5
M. Wt: 378.4 g/mol
InChI Key: OTFFBHKQLFFQNX-TUDJXYBHSA-N
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Preparation Methods

Chemical Reactions Analysis

NB-Enantrane undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

NB-Enantrane is highly versatile and used in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and molecular biology experiments.

    Medicine: Investigated for potential therapeutic applications and drug discovery.

    Industry: Utilized in material synthesis and industrial processes.

Mechanism of Action

The mechanism by which NB-Enantrane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in selective chemical reactions, influencing various biological and chemical processes .

Comparison with Similar Compounds

NB-Enantrane is unique due to its bicyclic structure containing boron atoms. Similar compounds include:

This compound stands out due to its specific combination of nonane and nopol benzyl ether, providing distinct reactivity and selectivity in chemical processes .

Properties

IUPAC Name

9-[(1S,2R,3S,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39BO/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3/t20-,21?,22?,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFBHKQLFFQNX-TUDJXYBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3CCOCC5=CC=CC=C5)C4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510395
Record name 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81971-15-5
Record name Nb-enantrane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081971155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{(1S,2R,3S,5S)-2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]heptan-3-yl}-9-borabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NB-Enantraneâ?¢ -Enantrane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NB-ENANTRANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDL71E95D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is NB-Enantrane and what is its primary use in organic chemistry?

A1: this compound is a chiral organoborane reagent, specifically a derivative of 9-Borabicyclo[3.3.1]nonane (9-BBN). [] It is primarily utilized as an asymmetric reducing agent in organic synthesis. []

Q2: How is this compound synthesized?

A2: this compound is synthesized through the hydroboration of nopol benzyl ether with 9-BBN. [] Nopol benzyl ether itself can be obtained commercially or synthesized from nopol and benzyl bromide. []

Q3: What are the important handling and storage considerations for this compound?

A3: this compound is sensitive to air and should be handled under an inert atmosphere. [] It is available commercially as a 0.5M solution in tetrahydrofuran (THF) and should be stored under inert conditions. [] It's essential to work with this reagent in a well-ventilated fume hood due to its air sensitivity. []

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